molecular formula C20H19FN4O3 B2934400 3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-70-7

3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2934400
CAS No.: 2034424-70-7
M. Wt: 382.395
InChI Key: KURNPAOBHYACHV-UHFFFAOYSA-N
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Description

Its structure features a pyrido[2,3-d]pyrimidin-4(3H)-one core linked to a piperidin-4-yl group substituted with a 3-fluoro-4-methoxybenzoyl moiety. This design combines a rigid aromatic system with a flexible piperidine ring, enabling diverse interactions with biological targets. Pyrido[2,3-d]pyrimidinones are recognized for their roles as kinase inhibitors , antimicrobial agents , and anti-inflammatory agents targeting microsomal prostaglandin E2 synthase-1 (mPGES-1) . The 3-fluoro-4-methoxybenzoyl group may enhance metabolic stability and binding affinity due to electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, optimizing pharmacokinetic properties.

Properties

IUPAC Name

3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c1-28-17-5-4-13(11-16(17)21)19(26)24-9-6-14(7-10-24)25-12-23-18-15(20(25)27)3-2-8-22-18/h2-5,8,11-12,14H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURNPAOBHYACHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic derivative that has garnered attention due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising a pyrido[2,3-d]pyrimidinone core, which is known for its diverse biological activities. The presence of the piperidine moiety and the 3-fluoro-4-methoxybenzoyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine nucleus have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Compounds similar to this compound have demonstrated strong inhibition of urease with IC50 values significantly lower than standard reference compounds .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The docking studies suggest that it binds effectively to active sites of target proteins, influencing their activity and potentially leading to therapeutic effects .

Case Studies and Research Findings

Recent studies have synthesized various derivatives based on the core structure of the compound. For example:

  • Study 1 : Investigated the antibacterial efficacy of newly synthesized piperidine derivatives. Results indicated that certain compounds exhibited IC50 values as low as 1.13 µM against urease, suggesting strong inhibitory potential .
  • Study 2 : Focused on the structure-activity relationship (SAR) of pyrido[2,3-d]pyrimidinones. The findings highlighted that modifications in substituents significantly affected biological activity, emphasizing the importance of molecular design in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs are distinguished by variations in the piperidine substituents, aromatic substituents, and core modifications. Below is a detailed comparison:

Compound Name/Structure Key Substituents/Modifications Biological Activity Reference(s)
3-(1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (Target Compound) 3-Fluoro-4-methoxybenzoyl-piperidin-4-yl Hypothesized mPGES-1 inhibition, kinase modulation
8-(4-(2-(4-(4-Chlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (53a) 4-Chlorobenzyl-piperidin-1-yl, pyrazolyl linker Cell-based assays (unspecified target)
8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (54m) 2,4-Difluorophenyl-piperidin-1-yl, pyrazolyl linker Not explicitly stated; likely kinase or enzyme inhibition
Adamantane-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives Adamantane substituents (e.g., N-hydroxyadamantane-1-yl) Antimicrobial (gram-positive bacteria, Candida albicans)
2-[2-Benzylidenehydrazinyl]-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (5a) Benzylidenehydrazinyl, phenyl, pyridinyl groups Kinase inhibition (unspecified), structural characterization
Pyridotriazolopyrimidines Triazolo[4,3-a]pyrimidinone fused core Antitumor activity (MCF-7, HepG2 cell lines)
3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (K1-K5) Thiazole-ethyl linker Cytotoxic activity (MCF-7, HeLa cell lines)

Key Observations:

Substituent Effects on Activity :

  • The 3-fluoro-4-methoxybenzoyl group in the target compound may improve metabolic stability compared to chlorobenzyl (53a) or difluorophenyl (54m) analogs . Fluorine’s electronegativity enhances binding to hydrophobic pockets, while methoxy groups facilitate hydrogen bonding.
  • Adamantane derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, likely due to adamantane’s lipophilicity and membrane penetration.

Biological Target Specificity: Pyrido[2,3-d]pyrimidinones with thiazole (e.g., ) or triazolo (e.g., ) modifications show enhanced cytotoxicity, suggesting substituent-dependent mechanisms. The target compound’s piperidine-benzoyl moiety aligns with mPGES-1 inhibitors (e.g., ), which require aromatic and flexible substituents for enzyme binding.

Synthetic Routes :

  • Most analogs are synthesized via Suzuki coupling (e.g., ), acid-mediated deprotection (e.g., ), or reductive amination (e.g., ). The target compound likely follows similar protocols, leveraging piperidine functionalization and benzoyl coupling.

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